3-Piperidinylmethyl 2-methylpropanoate hydrochloride
Description
3-Piperidinylmethyl 2-methylpropanoate hydrochloride is a piperidine-containing ester derivative in its hydrochloride salt form. Structurally, it consists of a 2-methylpropanoate (isobutyrate) ester group linked to a 3-piperidinylmethyl moiety. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or synthetic applications. Piperidine derivatives are widely utilized in drug development due to their bioavailability and ability to interact with biological targets, such as neurotransmitter receptors or enzymes .
Properties
IUPAC Name |
piperidin-3-ylmethyl 2-methylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-8(2)10(12)13-7-9-4-3-5-11-6-9;/h8-9,11H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLFTMKRWXXDNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219979-85-7 | |
| Record name | Propanoic acid, 2-methyl-, 3-piperidinylmethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219979-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
3-Piperidinylmethyl 2-methylpropanoate hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, and notable case studies that highlight its effectiveness in various therapeutic contexts.
- IUPAC Name : this compound
- CAS Number : 1219979-85-7
- Molecular Formula : C₁₁H₁₈ClN₁O₂
- Molecular Weight : 233.73 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈ClN₁O₂ |
| Molecular Weight | 233.73 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1219979-85-7 |
Research indicates that the biological activity of this compound is mediated through several mechanisms:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell growth. It is believed to induce apoptosis and cause cell cycle arrest, particularly in cancer cell lines such as H460 (lung cancer) and MCF-7 (breast cancer) .
- Antibacterial Properties : Preliminary studies suggest that this compound exhibits antibacterial activity against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). The structural features, including the piperidine moiety, may enhance membrane permeability and promote bacterial cell death .
- Interaction with Enzymes and Receptors : The compound may interact with specific enzymes or receptors that are critical in various biological pathways, potentially leading to therapeutic effects .
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on H460 lung cancer cells. The results demonstrated a remarkable over 90% inhibition of cell growth at a concentration of 20 µg/mL. Mechanistic studies indicated that this effect was associated with apoptosis induction and G1 phase cell cycle arrest .
Case Study 2: Antibacterial Efficacy
In a comparative study against MRSA strains, the compound exhibited significant antibacterial activity. It was tested alongside standard antibiotics and showed enhanced efficacy, suggesting its potential as a lead compound for developing new antibacterial agents .
Synthesis and Derivatives
The synthesis of this compound typically involves coupling reactions between piperidine derivatives and methyl propanoate derivatives. Variations in synthesis can lead to different derivatives that may exhibit altered biological activities.
Synthetic Pathway Overview
- Starting Materials : Piperidine derivatives and methyl propanoate.
- Reaction Conditions : Typically involves coupling agents such as DCC (dicyclohexylcarbodiimide) under controlled conditions.
Comparison with Similar Compounds
Ethyl 2-Methylpropanoate
3-(2-Methylphenoxy)Piperidine Hydrochloride
- Structure: Piperidine ring with a 2-methylphenoxy substituent and hydrochloride salt.
- Hazards : Acute oral toxicity (Category 4), skin/eye irritation (Category 2), and respiratory tract irritation (Category 3) .
- Applications : Laboratory chemical or synthetic intermediate.
- Contrast: The phenoxy group confers aromaticity, whereas the target’s ester group may enhance metabolic stability or receptor binding .
Methyl 3-Amino-2,2-Dimethylpropanoate Hydrochloride
- Structure: Amino ester with a dimethylpropanoate backbone.
- Properties: Molecular formula C₇H₁₄ClNO₂; used in peptide synthesis or as a building block for bioactive molecules .
- Contrast: The amino group introduces nucleophilic reactivity, differing from the target’s piperidine moiety, which may influence pharmacokinetics .
Methyl 5-Methylpiperidine-2-Carboxylate
Table 1: Key Properties of 3-Piperidinylmethyl 2-Methylpropanoate Hydrochloride and Analogs
*Inferred data based on structural analogs.
Key Findings:
Ionization Behavior: Piperidine-containing esters, like the target compound, may form protonated dimers in ionization processes, similar to ethyl 2-methylpropanoate .
Safety Profile: Piperidine hydrochlorides commonly exhibit acute toxicity and irritancy (e.g., 3-(2-methylphenoxy)piperidine HCl), necessitating strict handling protocols .
Structural Influence: The piperidine group in the target compound likely enhances solubility and bioavailability compared to non-heterocyclic esters .
Research and Application Insights
- Pharmacological Potential: Piperidine esters are explored for CNS activity, such as enzyme inhibition (e.g., α-methyltyrosine methyl ester HCl’s role in dopamine synthesis inhibition ). The target compound may share similar mechanisms.
- Synthetic Utility: Piperidine intermediates, like methyl 2-(4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoate, highlight the scaffold’s versatility in drug design .
Q & A
Q. What are the recommended synthetic routes for 3-Piperidinylmethyl 2-methylpropanoate hydrochloride, and what critical purification steps ensure high yield?
The synthesis typically involves condensation of 3-methoxybenzaldehyde with piperidine derivatives, followed by reduction and cyclization to form the piperidine ring. Purification via recrystallization or chromatography is essential to achieve >95% purity. Reaction conditions (e.g., temperature, solvent selection) must be optimized to minimize byproducts .
Q. How should researchers characterize the structural integrity of this compound, and which analytical techniques are most reliable?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming molecular structure. X-ray crystallography can resolve stereochemical ambiguities, while High-Performance Liquid Chromatography (HPLC) ensures purity .
Q. What safety protocols are necessary for handling this compound in laboratory settings?
Use NIOSH-approved respirators (P95 or OV/AG/P99 filters) to avoid inhalation of aerosols. Wear nitrile gloves and chemical-resistant lab coats. Store at 2–8°C in airtight containers to prevent degradation. In case of skin contact, wash immediately with soap and water .
Q. What are the known stability profiles of this compound under varying storage conditions?
The compound is stable in dry, cool environments (2–8°C) but degrades in humid conditions. Avoid exposure to strong oxidizers or acids, as hazardous decomposition products (e.g., nitrogen oxides) may form. Monitor for discoloration or precipitate formation as stability indicators .
Advanced Research Questions
Q. How can researchers resolve discrepancies in experimental data related to the compound’s biological activity?
Apply factorial design of experiments (DoE) to isolate variables affecting bioactivity (e.g., solvent polarity, pH). Statistical tools like ANOVA or regression analysis can identify confounding factors. Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cellular uptake studies) .
Q. What computational strategies enhance the prediction of reaction pathways for synthesizing derivatives of this compound?
Quantum chemical calculations (e.g., DFT) combined with transition-state modeling optimize reaction parameters (e.g., activation energy, solvent effects). Machine learning algorithms trained on existing reaction databases can prioritize viable synthetic routes .
Q. How do stereochemical variations in the piperidine ring influence the compound’s pharmacological properties?
Use molecular docking simulations to compare enantiomer binding affinities to target receptors (e.g., GPCRs). Validate predictions with chiral HPLC-separated isomers and in vitro assays (e.g., IC₅₀ measurements). Stereoselective synthesis methods (e.g., asymmetric catalysis) are critical for controlled studies .
Q. What methodologies address the lack of ecotoxicological data for this compound in environmental risk assessments?
Conduct OECD-compliant tests (e.g., Daphnia magna acute toxicity, algal growth inhibition) to determine EC₅₀ values. Use quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential and soil mobility .
Q. How can researchers optimize solvent systems for large-scale crystallization without compromising yield?
Screen solvent mixtures (e.g., ethanol/water, acetone/heptane) using solubility parameter (Hansen) maps. Monitor crystal polymorphism via in-situ Raman spectroscopy. Scale-up trials should incorporate temperature-gradient control to prevent amorphous phase formation .
Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound?
Implement process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs) like particle size and purity. Design control charts to track key intermediates and adjust reaction stoichiometry dynamically .
Methodological Notes
- Data Validation : Cross-reference NMR and HRMS data with PubChem entries (e.g., InChIKey: SKDLOWHMBJEXPF-UHFFFAOYSA-N) to confirm compound identity .
- Contradiction Management : If toxicity data conflicts, prioritize studies adhering to OECD guidelines and validate via independent lab replication .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
